N-(2-methylpyridin-3-yl)-2-piperidin-1-ylsulfonylbenzamide
Description
N-(2-methylpyridin-3-yl)-2-piperidin-1-ylsulfonylbenzamide is a complex organic compound that features a pyridine ring, a piperidine ring, and a benzamide group
Properties
IUPAC Name |
N-(2-methylpyridin-3-yl)-2-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-14-16(9-7-11-19-14)20-18(22)15-8-3-4-10-17(15)25(23,24)21-12-5-2-6-13-21/h3-4,7-11H,2,5-6,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHONUVXDTQCOMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=O)C2=CC=CC=C2S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpyridin-3-yl)-2-piperidin-1-ylsulfonylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridine Derivative: The initial step involves the synthesis of 2-methylpyridin-3-amine, which can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids.
Formation of the Piperidine Derivative: The piperidine ring can be introduced through a series of reactions starting from D-pyroglutaminol, involving alkylation, reduction, and rearrangement steps.
Coupling of the Pyridine and Piperidine Derivatives: The final step involves coupling the pyridine and piperidine derivatives with a sulfonylbenzamide group under mild reaction conditions, often using reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpyridin-3-yl)-2-piperidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and piperidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine (TEA) or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-methylpyridin-3-yl)-2-piperidin-1-ylsulfonylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-methylpyridin-3-yl)-2-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have been studied for their biological activities.
Pyridine Derivatives: Compounds like 5-bromo-2-methylpyridin-3-amine and its derivatives have been synthesized and investigated for various applications.
Uniqueness
N-(2-methylpyridin-3-yl)-2-piperidin-1-ylsulfonylbenzamide is unique due to the presence of both pyridine and piperidine rings, along with a sulfonylbenzamide group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
